molecular formula C17H25N5S B2736672 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione CAS No. 688354-43-0

4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione

Cat. No. B2736672
CAS RN: 688354-43-0
M. Wt: 331.48
InChI Key: RMUJSYYRVQTPAC-UHFFFAOYSA-N
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Description

4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and biotechnology.

Scientific Research Applications

Antimicrobial Activity

A novel series of thiazolidinone derivatives, including compounds structurally related to 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione, have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant antimicrobial effects against a variety of bacterial and fungal strains, highlighting the potential of such derivatives in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Antihypertensive and Alpha-Adrenoceptor Antagonist Properties

Derivatives of 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione have been investigated for their potential as antihypertensive agents. Research indicates that these compounds exhibit high binding affinity for alpha-1 adrenoceptor, demonstrating significant antihypertensive effects in vivo and suggesting their utility in treating hypertension (Chern et al., 1993).

Anticancer Activity

The quinazoline derivatives, including those related to 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione, have shown promising results in inhibiting tumor cell growth. Specifically, these compounds have demonstrated inhibitory effects against various tumor cells, making them potential candidates for anticancer drug development. The ability of these compounds to induce apoptosis and cell cycle arrest in tumor cells further supports their therapeutic potential (Zhang et al., 2019).

Corrosion Inhibition

In addition to biomedical applications, derivatives of 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione have been evaluated as corrosion inhibitors for mild steel in acidic environments. Studies show that these compounds can form protective films on the steel surface, significantly reducing corrosion rates. This highlights their potential as effective corrosion inhibitors in industrial applications (Chen et al., 2021).

Anticonvulsant Properties

The exploration of 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione derivatives has extended to the evaluation of their anticonvulsant properties. Synthesized quinazolinone compounds were tested in models of epilepsy, showing efficacy in reducing seizure activity. This suggests their potential as new anticonvulsant agents (Kornet, Varia, & Beaven, 1984).

properties

IUPAC Name

4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5S/c1-2-21-10-12-22(13-11-21)9-5-8-18-16-14-6-3-4-7-15(14)19-17(23)20-16/h3-4,6-7H,2,5,8-13H2,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUJSYYRVQTPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(4-ethylpiperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione

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